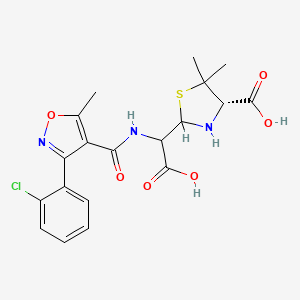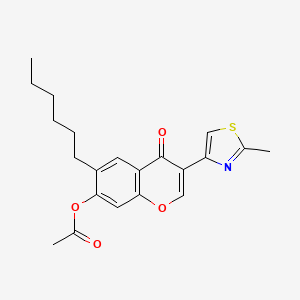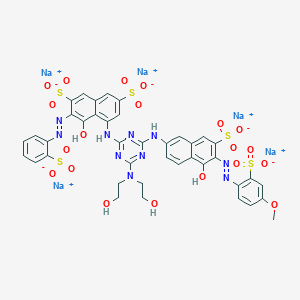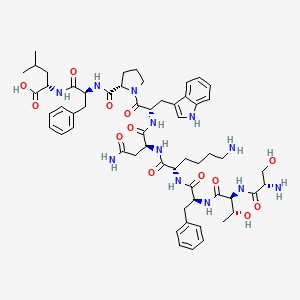
Benzanilide, N-(2-(diethylamino)ethyl)-2,2',4,4',6,6'-hexamethyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple methyl groups and a diethylaminoethyl side chain. It is often studied for its potential biological activities and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride typically involves the reaction of benzanilide derivatives with diethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl side chain allows it to interact with biological receptors, potentially inhibiting or activating certain pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-benzanilide: Similar in structure but with an ethyl group instead of a diethylaminoethyl side chain.
N-benzyl-benzanilide: Contains a benzyl group, leading to different chemical properties and biological activities.
Uniqueness
Benzanilide, N-(2-(diethylamino)ethyl)-2,2’,4,4’,6,6’-hexamethyl-, hydrochloride is unique due to its multiple methyl groups and the presence of a diethylaminoethyl side chain. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
| 39367-89-0 | |
Fórmula molecular |
C25H37ClN2O |
Peso molecular |
417.0 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C25H36N2O.ClH/c1-9-26(10-2)11-12-27(24-21(7)15-18(4)16-22(24)8)25(28)23-19(5)13-17(3)14-20(23)6;/h13-16H,9-12H2,1-8H3;1H |
Clave InChI |
ICCGGPCHGZEKOO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN(C1=C(C=C(C=C1C)C)C)C(=O)C2=C(C=C(C=C2C)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






